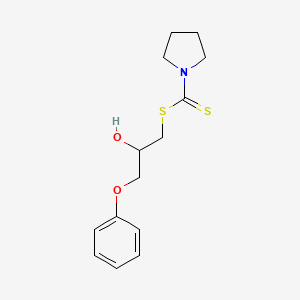

2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate

Description

2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a carbodithioate group (–O–C(S)–S–) and a hydroxy-phenoxypropyl side chain. These methods are critical for determining bond lengths, angles, and conformational details, which are essential for comparative studies.

Properties

CAS No. |

922164-96-3 |

|---|---|

Molecular Formula |

C14H19NO2S2 |

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) pyrrolidine-1-carbodithioate |

InChI |

InChI=1S/C14H19NO2S2/c16-12(10-17-13-6-2-1-3-7-13)11-19-14(18)15-8-4-5-9-15/h1-3,6-7,12,16H,4-5,8-11H2 |

InChI Key |

FJURHZUYWQCYRU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C(=S)SCC(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis Approach

A notable method for synthesizing 2-hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate involves a one-pot reaction that combines amines, carbon disulfide, and epoxides. This method is advantageous due to its simplicity and efficiency.

- Reagents: A primary or secondary amine (e.g., phenylamine), carbon disulfide, and an epoxide (e.g., 2,3-epoxypropyl phenyl ether) are utilized.

- Solvent: Ethanol is commonly used as the solvent.

- Reaction Conditions: The reaction mixture is stirred at room temperature.

- Yield: The expected dithiocarbamate product can be obtained with high yields (up to 92%) within a short reaction time.

Reaction Scheme:

The general reaction scheme for this synthesis can be outlined as follows:

$$

\text{Amine} + \text{CS}_2 + \text{Epoxide} \rightarrow \text{Dithiocarbamate}

$$

This method has been shown to produce the desired compound efficiently without the need for additional catalysts, making it a cost-effective approach.

Catalytic Synthesis Using Cerium(III) Chloride

Another effective method involves using cerium(III) chloride as a catalyst in the synthesis of pyrrolidine derivatives.

- Reagents: 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran are used as starting materials.

- Catalyst: Cerium(III) chloride heptahydrate is added to the reaction mixture.

- Solvent: Acetonitrile is typically employed.

- Reaction Conditions: The mixture is stirred at room temperature for about two hours.

- Product Isolation: After completion, the product is extracted using ethyl acetate and purified by column chromatography.

Yield and Characterization:

This method has demonstrated good to excellent yields of the desired pyrrolidine derivatives, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Comparative Analysis of Preparation Methods

The following table summarizes the key features of the different preparation methods discussed:

| Method | Reagents Used | Catalyst | Yield (%) | Reaction Time |

|---|---|---|---|---|

| One-Pot Synthesis | Amine, CS₂, Epoxide | None | Up to 92% | Short |

| Catalytic Synthesis with Cerium(III) | 2-Amino-thiadiazoles/thiazoles, Dihydrofuran | Cerium(III) Chloride | Good to Excellent | Approximately 2 hours |

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in pharmaceutical applications, particularly due to its biological activity against various pathogens. Notable studies include:

- Antiviral Activity : Research indicates that 2-hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate exhibits antiviral properties, particularly against SARS-CoV-2. In vitro studies demonstrated its efficacy in inhibiting viral replication in cell cultures, suggesting potential as a therapeutic agent for COVID-19 .

- Cytotoxicity Profiles : Evaluations of cytotoxicity on different cell lines (e.g., VeroE6, HEp-2) have shown that the compound maintains a favorable safety profile while exhibiting significant antiviral effects .

Agricultural Science

In agricultural applications, the compound's properties can be leveraged for pest control and plant protection:

- Pesticide Development : The carbodithioate moiety is known for its effectiveness as a pesticide. Preliminary studies suggest that derivatives of this compound may enhance the efficacy of existing pesticides or serve as new agents against agricultural pests.

Biochemical Interactions

Studies on the biochemical interactions of this compound reveal:

- Enzyme Interaction : Interaction studies indicate that this compound may influence metabolic pathways related to glucose metabolism and lipid profiles by interacting with specific metabolic enzymes. This could have implications for metabolic disorders such as diabetes.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-3-phenoxypropyl acrylate | Contains an acrylate group instead of carbodithioate | Used primarily in polymer applications |

| Pyrrolidine-1-carbodithioate | Lacks the phenoxy group | Focused on agricultural applications |

| (2-Hydroxy-3-phenoxypropyl) hexanoate | An ester derivative | Exhibits different solubility and bioactivity |

| (2-Hydroxy-3-phenoxypropyl) octadecanoate | Longer carbon chain | Potentially better for lipid-based formulations |

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on ferrets demonstrated that oral administration of this compound significantly reduced viral titers in nasal lavages, indicating its potential as a therapeutic agent against COVID-19. The study utilized a controlled experimental design with multiple biological repeats to ensure reliability .

Case Study 2: Agricultural Applications

Field trials assessing the efficacy of this compound as a pesticide showed promising results in reducing pest populations while maintaining crop yield. The compound's ability to act selectively against target pests while being less harmful to beneficial insects was highlighted, suggesting its viability as an environmentally friendly pesticide alternative.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, the compound can be contextualized against structurally related pyrrolidine derivatives, such as the pyridine-based analog from Catalog of Pyridine Compounds (). Below is a detailed comparison:

Table 1: Structural and Commercial Comparison of Pyrrolidine Derivatives

*Note: The molecular formula and weight of this compound are estimated based on its structure.

Key Differences and Implications:

Functional Groups :

- The carbodithioate group in the target compound contrasts with the carboxylate ester in the cataloged analog. Carbodithioates are stronger metal-chelating agents, suggesting utility in catalysis or metallodrug design, whereas carboxylate esters are more common in prodrug formulations .

- The hydroxy group in the target compound enhances hydrophilicity, whereas the silyl-protected alcohol in the cataloged derivative improves stability during synthetic processes .

Substituent Effects: The phenoxypropyl chain in the target compound may confer π-π stacking interactions, absent in the fluoropyridine-containing analog. Fluorine in the latter could enhance metabolic stability in pharmaceutical contexts .

Commercial Accessibility :

- The cataloged compound is commercially available at premium pricing, reflecting its complex synthesis (e.g., silylation, fluorination). The absence of the target compound in such catalogs may indicate challenges in scalability or niche applications .

Research Findings and Gaps

- Comparative bond-length data (e.g., C–S in carbodithioate vs. C–O in esters) would clarify electronic differences.

- Synthetic Complexity : The cataloged compound’s synthesis likely involves multi-step protection-deprotection strategies, whereas the target compound’s hydroxy group may necessitate milder conditions to avoid oxidation .

- Biological and Industrial Relevance: The carbodithioate’s metal-binding capacity remains unexplored in the evidence but is a known feature in agrochemicals (e.g., dithiocarbamate fungicides).

Biological Activity

2-Hydroxy-3-phenoxypropyl pyrrolidine-1-carbodithioate (CAS No. 922164-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula: C14H19NO2S2

- Molecular Weight: 299.44 g/mol

- IUPAC Name: this compound

NMR Data

The NMR data for this compound shows distinct chemical shifts that help in characterizing the compound:

- 1H NMR (500 MHz, CDCl3): δ = 1.97–2.12 (m, 4 H), 3.59–3.84 (br, 5 H), 6.90–6.98 (m, 3 H)

- 13C NMR (125 MHz, CDCl3): δ = 24.1, 40.6, 52.4, 115.8, 159.2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound exhibits potential as a modulator of biochemical pathways through binding interactions that alter the activity of these targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance:

- In vitro Studies: The compound demonstrated cytotoxic effects against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The viability of these cells was significantly reduced upon treatment with the compound at concentrations around 100 µM .

Table: Anticancer Activity Against A549 Cells

| Compound | Concentration (µM) | Viability (%) |

|---|---|---|

| Control (Cisplatin) | 100 | ~70% |

| Compound A | 100 | ~64% |

| Compound B | 100 | ~61% |

| Compound C | 100 | ~66% |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. Research indicates that certain derivatives show selective antimicrobial activity, making them potential candidates for the development of new antibiotics .

Table: Antimicrobial Efficacy Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control (Linezolid) | <1 µg/mL |

| Compound D | <0.5 µg/mL |

| Compound E | <0.25 µg/mL |

Other Biological Activities

In addition to anticancer and antimicrobial effects, studies suggest that the compound may possess antioxidant properties and could be beneficial in preventing oxidative stress-related diseases .

Study on Structure-Activity Relationship

A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications in the chemical structure significantly influenced their biological activity. For example, substituents on the phenyl ring were found to enhance anticancer activity while maintaining low toxicity towards non-cancerous cells .

Clinical Implications

The potential therapeutic implications of this compound are vast, particularly in oncology and infectious disease treatment. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.